molecular formula C9H20ClN3O B13637241 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride

3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride

Cat. No.: B13637241
M. Wt: 221.73 g/mol
InChI Key: OXRMJSFDZWSTHC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride is a chemical compound with the molecular formula C9H19N3O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride typically involves the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the urea group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)methylurea
  • 1,1-Dimethyl-3-(1-methylpiperidin-4-yl)urea

Uniqueness

3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C9H20ClN3O

Molecular Weight

221.73 g/mol

IUPAC Name

1,1-dimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride

InChI

InChI=1S/C9H19N3O.ClH/c1-11(2)9(13)10-8-4-6-12(3)7-5-8;/h8H,4-7H2,1-3H3,(H,10,13);1H

InChI Key

OXRMJSFDZWSTHC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)N(C)C.Cl

Origin of Product

United States

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